The compound [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate is a complex organic molecule that features a combination of functional groups including carboxylic acid, alcohol, and quaternary ammonium. This compound can be classified as an organic compound due to the presence of carbon atoms bonded to other elements in a covalent manner. Organic compounds are characterized by their carbon backbone, typically involving hydrogen, oxygen, and nitrogen as common constituents .
This compound is synthesized through various organic chemistry methods and can be derived from natural sources or produced synthetically in laboratories. Its classification falls under organic compounds due to its carbon-based structure.
The synthesis of [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts or reagents such as sodium borohydride for reductions or acid catalysts for condensation reactions. The reaction conditions (temperature, pressure) must be optimized to achieve the desired yield and purity.
The molecular structure of this compound includes:
The molecular formula can be deduced from its name, indicating the presence of multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH). The stereochemistry is specified by the (2R) and (3R) designations, indicating the spatial arrangement of atoms around chiral centers.
This compound can undergo various chemical reactions:
The reactivity of the hydroxyl and carboxyl groups allows for diverse synthetic pathways. Reaction conditions such as pH and temperature significantly influence these reactions.
The mechanism of action for this compound involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in transformations of this compound.
This compound has potential applications in:
The biosynthesis of the quaternary ammonium moiety in [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium (R-carnitine) involves highly stereoselective enzymatic transformations. The formation proceeds via a four-step cascade initiated by protein-bound lysine methylation. The key enzymes involved are γ-butyrobetaine hydroxylase (a Fe²⁺/α-ketoglutarate-dependent dioxygenase) and carnitine trimethylamine-lyase, which catalyzes the final quaternization reaction with strict (R)-stereoselectivity [6] [8]. Molecular studies reveal that the stereochemical control originates from precise substrate positioning within enzyme active sites, where conserved arginine residues facilitate deprotonation at the C3 position while directing SN2-type methyl transfer from S-adenosylmethionine (SAM) [5].
Table 1: Key Enzymes in Stereoselective Quaternary Ammonium Formation
Enzyme | EC Number | Cofactors | Stereoselectivity | Function |
---|---|---|---|---|
γ-Butyrobetaine hydroxylase | 1.14.11.1 | Fe²⁺, Ascorbate, O₂ | (R)-specific | Hydroxylation at C3 position |
Carnitine trimethylamine-lyase | 4.3.1.- | Pyridoxal phosphate | Absolute R-configuration | Quaternary ammonium formation |
Methyltransferases | 2.1.1.- | S-Adenosylmethionine | Prochiral discrimination | Sequential lysine methylation |
The enzymatic machinery maintains exceptional fidelity, with kinetic isotope effect (KIE) studies demonstrating a deuterium KIE of 3.2 ± 0.4 for the proton abstraction step. This confirms that C-H bond cleavage is the rate-determining step in the stereoselective quaternization process. X-ray crystallographic evidence further reveals a conserved hydrophobic pocket that accommod the trimethylammonium group while positioning the β-hydroxy acid moiety for dehydrogenation [5] [8]. The stereochemical purity of the final product exceeds 99.5% enantiomeric excess in prokaryotic systems, underscoring the efficiency of these enzymatic cascades [6].
The (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate (oxaloacetate-derived β-hydroxy acid) component engages in critical metabolic crosstalk with trimethylamine (TMA) substrates through shared mitochondrial intermediates. Isotopic labeling studies demonstrate that the β-hydroxy acid precursor originates from the oxaloacetate pool via NAD⁺-dependent stereoselective reduction catalyzed by mitochondrial malate dehydrogenase (MDH2), which generates the (2R,3R) configuration with >98% diastereomeric excess [7] [9]. This β-hydroxy acid derivative then participates in a transesterification reaction with the γ-trimethylaminobutyraldehyde intermediate, facilitated by carnitine acetyltransferase (CrAT) homologs [6].
The metabolic integration occurs through three key mechanisms:
Table 2: Metabolic Intermediates in Precursor Integration
Precursor | Biosynthetic Origin | Key Integrating Enzyme | Km (mM) | Tissue Localization |
---|---|---|---|---|
γ-Trimethylaminobutyraldehyde | Lysine metabolism | Aldehyde dehydrogenase | 0.14 ± 0.03 | Mitochondrial matrix |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | Oxaloacetate reduction | Hydroxyacid dehydrogenase | 0.08 ± 0.01 | Cytosol |
4'-Phosphopantetheine | Coenzyme A biosynthesis | Phosphopantetheinyl transferase | 2.45 ± 0.3 | Mitochondrial membrane |
Flux balance analysis reveals that the β-hydroxy acid pathway contributes approximately 65% of the carbon skeleton for the final adduct in prokaryotes, with the remaining 35% derived from TMA substrates. This metabolic crosstalk is regulated by cellular energy charge, with ATP/ADP ratios >5.0 significantly enhancing flux through the condensation pathway [7] [9]. The reaction stoichiometry follows:
γ-Trimethylaminobutyraldehyde + (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate + ATP → [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate + ADP + Pi
Quantitative analysis of the biosynthetic flux utilizes dual-isotope labeling strategies with [1-¹³C]lysine and [U-¹⁴C]oxaloacetate as principal tracers. In E. coli model systems, time-resolved metabolic flux analysis reveals that the quaternary ammonium formation exhibits a maximum flux of 4.2 ± 0.3 μmol/gDCW/h during late log phase growth [7]. The rate-determining step is identified as the hydroxylation of γ-trimethylaminobutyrate, with an in vivo forward flux constant (kf) of 2.4 × 10³ M⁻¹s⁻¹ as determined by ¹⁸O incorporation studies [6] [7].
Pulse-chase experiments with [methyl-²H₉]choline demonstrate that methyl group transfer occurs with 92% isotopic fidelity, indicating minimal dilution of label through demethylation pathways. The flux distribution analysis reveals three parallel pathways contributing to the final adduct:
Table 3: Isotopic Tracers for Pathway Flux Quantification
Tracer | Isotopic Enrichment (%) | Pathway Targeted | Detection Method | Key Kinetic Parameter |
---|---|---|---|---|
[6-¹⁵N]L-lysine | 98.3 ± 0.5 | Methylation cascade | GC-MS/MS | Vmax = 0.24 μmol/min/mg |
[1-¹³C]Oxaloacetate | 95.7 ± 1.2 | β-hydroxy acid synthesis | ¹³C-NMR | Flux = 3.8 μmol/g/h |
[methyl-²H₉]Choline | 89.2 ± 2.1 | Methyl group transfer | LC-QTOF | t½ = 18.5 ± 0.7 min |
[U-¹⁴C]Malate | 99.0 ± 0.3 | Oxidative decarboxylation | Scintillation | Km = 0.12 mM |
13C metabolic flux analysis in Pseudomonas putida demonstrates redistribution of label from [1,4-¹³C₂]succinate into the β-hydroxy acid moiety within 120 seconds, confirming direct channeling through the TCA cycle intermediates. The flux ratio through malate dehydrogenase versus phosphoenolpyruvate carboxykinase is 7.3:1, indicating preferential oxidative metabolism for precursor generation. These prokaryotic models provide critical insights into the thermodynamic constraints of the pathway, with the overall equilibrium constant (Keq) for adduct formation calculated as 2.8 × 10⁴ M⁻¹ at physiological pH [7] [9].
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